molecular formula C4H10N4O2S2 B3056056 Dithiodiglycolic acid dihydrazide CAS No. 6854-84-8

Dithiodiglycolic acid dihydrazide

Cat. No. B3056056
CAS RN: 6854-84-8
M. Wt: 210.3 g/mol
InChI Key: NJNJIZMEMBXNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dithiodiglycolic acid dihydrazide (DTG) is a chemical compound that is widely used in scientific research. It is a water-soluble, crystalline compound that is derived from dithiodiglycolic acid. DTG is used in a variety of research applications, including drug delivery, protein modification, and nanotechnology.

Scientific Research Applications

Synthesis and Structural Studies

  • Dithiodiglycolic acid dihydrazide has been utilized in the synthesis and structure determination of various compounds. One study focused on dihydrazones obtained from the dihydrazide of 1,3,4-thiadiazole-2,5-dithioglycolic acid, showing their existence in solutions as mixtures of stereoisomeric forms due to conformational and geometric isomerism (Rutavichyus, Valyulene, & Kuodis, 1997).

Hydrogel Formation and Drug Delivery

  • A novel strategy using dithiodiglycolic acid dihydrazide derivatives for the formation of hyaluronic acid hydrogels has been developed. These hydrogels, formed through disulfide cross-linking, have potential applications in drug delivery systems (Shu et al., 2002).

Environmental Applications

  • A method using malonyl dihydrazide for the spectrophotometric determination of organophosphorus pesticides in surface residues has been developed, showcasing an environmental application of dihydrazides (Raju & Gupta, 1989).

Biochemical Applications

  • In biochemical research, dithiodiglycolic acid dihydrazide has been employed in the study of tissue sulfhydryl groups. This has been instrumental in understanding biochemical processes and interactions (Ellman, 1959).

Materials Science

  • Dithiodiglycolic acid dihydrazide has been researched in the field of materials science, particularly in reversible cross-linking of epoxy resins. This is significant for developing materials with adaptable and recoverable properties (Tesoro & Sastri, 1989, 1990).

Pathogen Detection

  • In the area of pathogen detection, bishydrazide glycoconjugates for lectin recognition have been developed. These conjugates are important for the detection and capture of bacterial pathogens, demonstrating a crucial application in medical diagnostics (Adak et al., 2010).

Corrosion Inhibition

  • The use of azelaic acid dihydrazide, a derivative, has been investigated for the corrosion inhibition process in mild steel. This highlights an industrial application in protecting metals against corrosion (Al-amiery et al., 2016).

Mechanism of Action

  • Antibacterial Properties : DTGDH-incorporated materials exhibit antibacterial activity against S. aureus and E. coli .

properties

IUPAC Name

2-[(2-hydrazinyl-2-oxoethyl)disulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2S2/c5-7-3(9)1-11-12-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNJIZMEMBXNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)SSCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218659
Record name Acetic acid, 2,2'-dithiobis-, dihydrazide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6854-84-8
Record name 2,2′-Dithiobis[acetic acid] 1,1′-dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6854-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, dithiodi-, dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006854848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC209418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2'-dithiobis-, dihydrazide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithiodiglycolic acid dihydrazide
Reactant of Route 2
Reactant of Route 2
Dithiodiglycolic acid dihydrazide
Reactant of Route 3
Reactant of Route 3
Dithiodiglycolic acid dihydrazide
Reactant of Route 4
Dithiodiglycolic acid dihydrazide
Reactant of Route 5
Reactant of Route 5
Dithiodiglycolic acid dihydrazide
Reactant of Route 6
Dithiodiglycolic acid dihydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.